4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
Description
4-{2-[(4-Chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate is a synthetic carbamate ester featuring a 4-chlorophenylsulfinyl acetyl moiety attached to a 2,6-dimethylphenyl group.
Properties
IUPAC Name |
[4-[2-(4-chlorophenyl)sulfinylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-12-9-14(10-13(2)18(12)25-19(23)21(3)4)17(22)11-26(24)16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELDGQPIDIWDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the chlorophenyl sulfinyl intermediate: This step involves the reaction of 4-chlorobenzene with a sulfinylating agent under controlled conditions to form the 4-chlorophenyl sulfinyl intermediate.
Acetylation: The intermediate is then acetylated using an acetylating agent such as acetic anhydride to form the acetylated intermediate.
Coupling with dimethylcarbamate: The final step involves the coupling of the acetylated intermediate with N,N-dimethylcarbamate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, to form the corresponding sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of the sulfonyl derivative.
Reduction: Formation of the sulfide derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can influence the compound’s biological activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the dimethylcarbamate moiety can modulate the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Functional Group Variations: Sulfinyl vs. Sulfonyl
The sulfinyl group in the main compound contrasts with the sulfonyl (SO₂) group in the analog 4-{[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl dimethylcarbamate (). Key differences include:
- Oxidation State : Sulfinyl (S⁺=O) is less oxidized than sulfonyl (S⁶⁺O₂), which may influence metabolic pathways or degradation kinetics.
- Hydrogen Bonding : Sulfonyl groups can participate in stronger hydrogen bonds, affecting solubility and crystal packing .
Table 1: Functional Group Comparison
| Compound | Functional Group | Oxidation State | Hydrogen Bonding Potential |
|---|---|---|---|
| Main Compound | Sulfinyl (S=O) | +4 | Moderate |
| 4-Fluorophenylsulfonyl Analog () | Sulfonyl (SO₂) | +6 | High |
Substituent Effects: Chloro vs. Fluoro and Methyl Groups
- 4-Chlorophenyl vs. Fluorine’s smaller atomic size reduces steric hindrance but may decrease metabolic stability due to stronger C-F bonds .
Table 2: Substituent Impact on Properties
Carbamate vs. Amide/Sulfonamide Derivatives
- Carbamates (e.g., main compound, ): Carbamate esters are hydrolytically more stable than esters but less stable than amides. They may act as prodrugs, releasing active phenolic metabolites upon hydrolysis.
- Amides/Sulfonamides (): Amides (e.g., N-(4-chlorophenylsulfonyl)-2,2-dichloroacetamide ) and sulfonamides exhibit higher hydrolytic stability. Sulfonamides, with their acidic NH group, can form strong hydrogen bonds, as seen in the layered crystal structure of ’s compound .
Biological Activity
4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate is a compound of interest due to its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This article explores the biological activity of this compound, including its mechanisms of action, efficacy, and potential applications in pharmacology and toxicology.
Chemical Structure and Properties
The compound features a carbamate functional group, which is known for its role in inhibiting cholinesterases. Its chemical structure can be represented as follows:
- Molecular Formula : C14H16ClNO3S
- Molecular Weight : 303.79 g/mol
The primary biological activity of this compound is its inhibition of AChE and BChE. These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and various neural processes. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission.
Biological Activity Data
Recent studies have provided insights into the potency and selectivity of this compound as an AChE and BChE inhibitor. The following table summarizes key findings regarding its inhibitory effects:
| Compound | IC50 (µM) | Enzyme Target | Reference |
|---|---|---|---|
| This compound | 38.98 | AChE | |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | 1.60 | BChE |
Case Studies
- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of various N-methyl carbamate pesticides, including related compounds. The findings indicated that these compounds exhibit reversible inhibition of AChE, which can lead to neurotoxic symptoms at high exposure levels. The study emphasized the need for careful risk assessment for compounds with similar structures.
- Comparative Efficacy Study : Research comparing multiple carbamate derivatives highlighted that this compound showed significant AChE inhibition compared to established drugs like rivastigmine and galantamine. This suggests potential therapeutic applications in treating conditions like Alzheimer’s disease where cholinergic signaling is impaired.
- Cytotoxicity Evaluation : In vitro studies on HepG2 liver cells demonstrated mild cytotoxicity associated with this compound, suggesting that while it may be effective as an enzyme inhibitor, further optimization is needed to enhance selectivity and reduce toxicity.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized aromatic intermediates. For example:
- Step 1 : Sulfinyl acetylation of 4-chlorophenyl thioether using oxidizing agents (e.g., meta-chloroperbenzoic acid) to form the sulfinyl acetyl intermediate .
- Step 2 : Coupling the sulfinyl acetyl chloride with 2,6-dimethylphenol under basic conditions (e.g., pyridine or triethylamine) to form the ester intermediate.
- Step 3 : Introducing the N,N-dimethylcarbamate group via nucleophilic substitution with dimethylcarbamoyl chloride in anhydrous dichloromethane .
Key Considerations : Reaction purity is monitored via TLC or HPLC, and intermediates are characterized by -NMR and IR spectroscopy to confirm functional group integrity .
Basic: How can researchers validate the structural identity of this compound?
Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR : - and -NMR confirm the sulfinyl group ( 2.8–3.2 ppm for SO) and carbamate methyl groups ( 3.0–3.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 436.08 for [M+H]).
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction resolves sulfinyl stereochemistry and spatial arrangement .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Discrepancies often arise from variations in assay conditions or metabolic stability. Methodological strategies include:
- Dose-Response Repetition : Test the compound across a broader concentration range (e.g., 0.1–100 µM) in standardized cell lines (e.g., MCF-7 for anticancer studies) .
- Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., sulfoxide reduction or carbamate hydrolysis) that may alter activity .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing N,N-dimethylcarbamate with ethyl carbamate) to isolate pharmacophoric contributions .
Advanced: What experimental design optimizes the compound’s stability in pharmacological studies?
Answer:
Stability challenges include sulfinyl oxidation and carbamate hydrolysis. Mitigation strategies:
- pH Control : Use buffered solutions (pH 6–7) to minimize carbamate degradation .
- Light/Temperature : Store solutions in amber vials at –20°C to prevent sulfinyl racemization .
- Prodrug Design : Replace the sulfinyl group with a bioisostere (e.g., sulfone) or encapsulate in liposomes to enhance plasma stability .
Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?
Answer:
SAR studies focus on:
- Sulfinyl Group : Replace with sulfone or thioether to modulate electron-withdrawing effects and receptor binding .
- Carbamate Substitution : Compare N,N-dimethyl with N-methyl-N-ethyl carbamates to assess steric effects on enzyme inhibition (e.g., acetylcholinesterase) .
- Aromatic Methyl Groups : Remove 2,6-dimethyl substituents to evaluate their role in π-π stacking with target proteins (e.g., kinase domains) .
Validation : Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations predict binding affinities before synthesis .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- HPLC-MS/MS : Reverse-phase C18 columns with mobile phase (acetonitrile/0.1% formic acid) and MRM transitions (e.g., m/z 436→318 for quantification) .
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma .
- Validation Parameters : Linearity (1–1000 ng/mL), inter-day precision (<15% RSD), and recovery (>85%) per FDA guidelines .
Advanced: How can researchers address low yields in the final coupling step?
Answer:
Low yields often stem from steric hindrance or poor leaving-group activation. Solutions:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance carbamate coupling efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF or DMSO) to improve intermediate solubility .
- Microwave Synthesis : Apply controlled microwave irradiation (100°C, 150 W) to accelerate reaction kinetics .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
Based on structural analogs:
- Kinase Inhibition : The sulfinyl acetyl group may bind ATP pockets in kinases (e.g., Hec1/Nek2 interaction disruptors) .
- Acetylcholinesterase (AChE) : Carbamate groups act as pseudo-substrates, inhibiting AChE in neuropharmacological studies .
- Anti-inflammatory Targets : Sulfinyl moieties may modulate COX-2 or NF-κB pathways, validated via TNF-α suppression assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
